![molecular formula C18H16N2O5S B2671917 acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate CAS No. 866812-13-7](/img/structure/B2671917.png)
acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate
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Description
“Acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate” is a chemical compound. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known to exhibit various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-benzothiadiazine-1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Scientific Research Applications
Binding Characteristics and Potential Anticancer Activity
A study by Karthikeyan et al. (2017) explored the binding of a thiadiazole derivative (similar in structure to acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate) to human serum albumin (HSA). This interaction is significant for understanding the pharmacokinetic mechanism of drugs. Their research utilized spectroscopy and computational approaches to study quenching mechanisms, binding kinetics, and molecular modeling simulations, highlighting the compound's good anticancer activity, antibacterial properties, and low toxicity (Karthikeyan et al., 2017).
Synthesis and Structural Modification
The synthesis and structural modification of benzothiazine derivatives have been a focus of several studies. For example, Coutts and Pound (1971) investigated the acetylation and acetoxylation of 4-hydroxy-1,4-benzothiazin- and -benzoxazin-3(4H)-ones, providing insight into the chemical behavior and potential applications of such compounds (Coutts & Pound, 1971).
Antitumor and Antimicrobial Activities
Chua et al. (1999) focused on the synthesis of 2-(4-acylaminophenyl)benzothiazoles, investigating the role of acetylation in the antitumor activities of the parent amines. Their work contributes to understanding the metabolic transformations and antitumor efficacy of benzothiazole derivatives (Chua et al., 1999).
Antioxidant Properties
Kuş et al. (2008) synthesized novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of the benzimidazole class, testing them for antioxidant properties. This research demonstrates the potential utility of thiadiazole derivatives as antioxidants (Kuş et al., 2008).
Electrosynthesis and Molecular Dynamics
Sicker et al. (1995) conducted comparative studies on the electrochemical reduction of o-nitrophenylthioacetic derivatives, aiming to electrosynthesize 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. Their findings contribute to the understanding of the electrosynthesis process of benzothiazine derivatives (Sicker et al., 1995).
properties
IUPAC Name |
acetyl 4-[(3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12-19-26(23,24)17-6-4-3-5-16(17)20(12)11-14-7-9-15(10-8-14)18(22)25-13(2)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSILXNNRJLSGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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